dBRD4-BD1 -

dBRD4-BD1

Catalog Number: EVT-12538563
CAS Number:
Molecular Formula: C50H53F3N8O9
Molecular Weight: 967.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Bromodomain-containing protein 4 is classified as a member of the BET family of proteins. It is primarily studied for its role in transcriptional regulation and its potential as a therapeutic target for various diseases, including cancers and inflammatory disorders . The dBRD4-BD1 specifically interacts with acetylated lysine residues, which are critical for its function in chromatin dynamics and gene expression regulation.

Synthesis Analysis

Methods and Technical Details

The synthesis of inhibitors targeting dBRD4-BD1 has been explored through various chemical methodologies. One notable approach involves the use of structure-based drug design to identify small molecules that selectively inhibit this bromodomain. For instance, compounds such as ZL0590 were synthesized to target a unique binding site on dBRD4-BD1, showcasing significant anti-inflammatory activity .

Another method includes modifying existing scaffolds to enhance selectivity and pharmacokinetic properties. This involves replacing core structures with privileged scaffolds that improve binding affinity and metabolic stability. For example, the incorporation of quinazolin-4-one cores has led to promising new inhibitors with improved drug-like properties .

Molecular Structure Analysis

Structure and Data

The molecular structure of dBRD4-BD1 consists of a left-handed bundle of four alpha helices (αZ, αA, αB, αC) connected by loops that form the acetyl-lysine binding pocket. Structural studies using X-ray crystallography have revealed that this domain exhibits high structural similarity across different ligands, indicating a conserved mechanism of action in recognizing acetylated lysines .

Data from crystallographic studies (e.g., PDB codes 3JVK and 3UVW) provide insights into the binding interactions between dBRD4-BD1 and its ligands. These studies highlight the importance of hydrophobic interactions and the role of specific amino acid residues in ligand binding .

Chemical Reactions Analysis

Reactions and Technical Details

Chemical reactions involving dBRD4-BD1 inhibitors typically focus on the formation of covalent bonds between the inhibitor molecules and the bromodomain. These reactions are crucial for establishing strong interactions that can effectively inhibit the protein's function. For instance, modifications to the linker regions of inhibitors can significantly influence their binding affinity and selectivity for dBRD4-BD1 over other bromodomains .

The use of isocyanates in synthesizing various derivatives has also been reported, where reactions involving amines lead to the formation of urea linkers that enhance structural diversity among potential inhibitors .

Mechanism of Action

Process and Data

The mechanism by which dBRD4-BD1 exerts its effects involves binding to acetylated lysines on histones, thereby facilitating transcriptional activation. Upon binding, dBRD4 recruits additional transcriptional machinery to specific gene promoters, influencing gene expression patterns critical for cell proliferation and survival .

Recent studies have shown that selective inhibitors can disrupt these interactions, leading to reduced oncogene expression and potential therapeutic benefits in cancer treatment . The binding affinity data for various inhibitors demonstrate their potential effectiveness against dBRD4-BD1, with values indicating strong interactions (e.g., ΔG binding values around -42 kcal/mol) .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

dBRD4-BD1 inhibitors exhibit diverse physical properties based on their chemical structures. Commonly studied properties include solubility, stability under physiological conditions, and permeability across cellular membranes. For instance, modifications aimed at improving aqueous solubility have been crucial for enhancing oral bioavailability in drug development .

Chemical properties such as pKa values, logP (partition coefficient), and molecular weight are essential parameters considered during the design of new inhibitors. These properties influence not only the efficacy but also the safety profile of potential therapeutic agents targeting dBRD4-BD1.

Applications

Scientific Uses

dBRD4-BD1 serves as a promising target for drug discovery efforts aimed at treating various diseases, particularly cancers. The development of selective inhibitors has garnered significant interest due to their potential to modulate gene expression without affecting other members of the BET family .

Research continues to explore novel compounds that can effectively inhibit dBRD4-BD1 while minimizing side effects associated with broader BET inhibition. The ongoing investigation into structure-activity relationships is expected to yield new therapeutic candidates with enhanced specificity and efficacy against cancerous cells .

Properties

Product Name

dBRD4-BD1

IUPAC Name

2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxy-N-[2-[2-[2-[4-[5-[2-(2-methyl-5-propan-2-ylphenoxy)pyrimidin-4-yl]-4-[4-(trifluoromethyl)phenyl]imidazol-1-yl]piperidin-1-yl]ethoxy]ethoxy]ethyl]acetamide

Molecular Formula

C50H53F3N8O9

Molecular Weight

967.0 g/mol

InChI

InChI=1S/C50H53F3N8O9/c1-30(2)33-8-7-31(3)40(27-33)70-49-55-18-15-37(57-49)45-44(32-9-11-34(12-10-32)50(51,52)53)56-29-60(45)35-16-20-59(21-17-35)22-24-68-26-25-67-23-19-54-42(63)28-69-39-6-4-5-36-43(39)48(66)61(47(36)65)38-13-14-41(62)58-46(38)64/h4-12,15,18,27,29-30,35,38H,13-14,16-17,19-26,28H2,1-3H3,(H,54,63)(H,58,62,64)

InChI Key

JNAQDGFRVGMPDL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OC2=NC=CC(=N2)C3=C(N=CN3C4CCN(CC4)CCOCCOCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8=CC=C(C=C8)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.